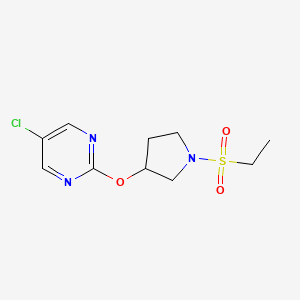

![molecular formula C18H20N2O B2609427 4-(3-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile CAS No. 2320605-41-0](/img/structure/B2609427.png)

4-(3-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-oxopropyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

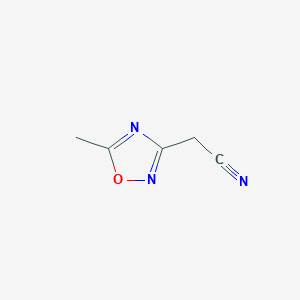

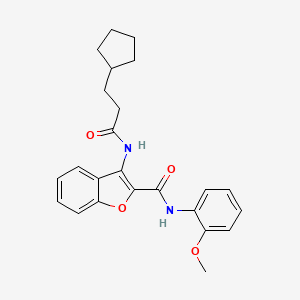

The compound appears to contain an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure with a nitrogen atom . This structure is found in many biologically active compounds .

Molecular Structure Analysis

The azabicyclo[3.2.1]octane moiety is a bicyclic structure with a nitrogen atom . The compound also appears to contain a benzonitrile group, which consists of a benzene ring attached to a nitrile (C≡N) group .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitrile group might increase the compound’s polarity .科学的研究の応用

Synthesis and Methodological Development

Isoxazoline-Based Carbocyclic Nucleosides Synthesis : Research led by Quadrelli et al. (2007) demonstrated the use of 3-Benzoyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene in the synthesis of isoxazoline-based carbocyclic aminols. These compounds serve as synthons for purine nucleosides, indicating a pathway for the synthesis of nucleoside analogs, which are essential in medicinal chemistry and drug development (Quadrelli et al., 2007).

1,3-Dipolar Cycloadditions : A study on the stereo- and regiochemistry of 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins, including phenylglyoxylonitrile oxide and benzonitrile oxide, highlighted the "exo rule" in these cycloadditions. This research contributes to understanding the selectivity in cycloaddition reactions, crucial for constructing complex organic molecules with high precision (Taniguchi, Ikeda, & Imoto, 1978).

Aza-Prins Cyclization for Scaffold Construction : The aza-Prins cyclization reaction was employed by Mahía et al. (2017) to construct the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives. This work opens new routes toward asymmetric synthesis of complex bicyclic structures, demonstrating the compound's relevance in developing synthetic methodologies (Mahía et al., 2017).

Advanced Organic Synthesis

Synthesis of Azabicyclo Octane Derivatives : Singh et al. (2007) efficiently synthesized 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogs from pyroglutamic acid. These compounds were evaluated for their affinity at D2 and 5-HT2A receptors, illustrating the compound's utility in synthesizing biologically active molecules (Singh et al., 2007).

Cycloaddition for Bridged Oxazonine Synthesis : The cycloaddition reaction of benzocyclopropene with aromatic nitrile oxides, as researched by Nitta et al. (1979), provided a synthetic entry into bridged oxazonine structures. This process underscores the compound's role in generating novel cyclic compounds with potential applications in materials science and drug development (Nitta, Sogo, & Nakayama, 1979).

特性

IUPAC Name |

4-[3-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-13-10-16-7-8-17(11-13)20(16)18(21)9-6-14-2-4-15(12-19)5-3-14/h2-5,16-17H,1,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNREGWHKCPKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

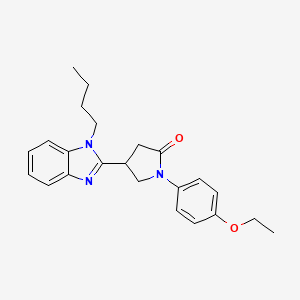

![3-(4-(Methylsulfonyl)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2609351.png)

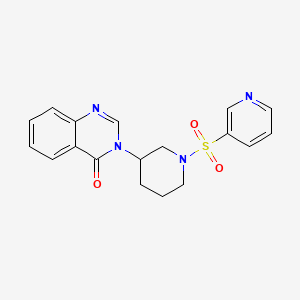

![N-(2-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2609358.png)

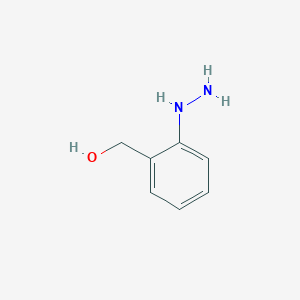

![3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2609363.png)